molecular formula C19H14Cl2N2O3S2 B2563081 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954016-07-0

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2563081
CAS No.: 954016-07-0
M. Wt: 453.35
InChI Key: QWQQJRYDWABOAL-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via an acetamide bridge to a thiazole ring. The thiazole is substituted at the 2-position with a thioether group bearing a 2,4-dichlorobenzyl moiety. The dichlorinated aromatic system likely enhances lipophilicity and target binding, while the thioether linkage contributes to metabolic stability. The methylenedioxy group may influence electronic properties and solubility .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O3S2/c20-12-2-1-11(15(21)5-12)8-27-19-23-14(9-28-19)7-18(24)22-13-3-4-16-17(6-13)26-10-25-16/h1-6,9H,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQQJRYDWABOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities based on recent research findings.

Chemical Structure

The compound is characterized by a complex structure that incorporates a benzo[d][1,3]dioxole moiety and a thiazole ring, which are known for their biological significance. The molecular formula is C18H17ClN2O3SC_{18}H_{17}ClN_{2}O_{3S}, with a molecular weight of approximately 372.85 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives containing benzo[d][1,3]dioxol-5-yl groups have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Mechanisms

A study synthesized thiourea derivatives with benzo[d][1,3]dioxol-5-yl moieties and evaluated their anticancer activity against HepG2 (liver), HCT116 (colon), and MCF7 (breast) cancer cell lines. The results indicated IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, demonstrating potent antiproliferative effects compared to the standard drug doxorubicin .

Mechanisms of Action:

  • EGFR Inhibition: The compounds inhibited the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Apoptosis Induction: Annexin V-FITC assays confirmed that these compounds induce apoptosis in cancer cells.
  • Cell Cycle Arrest: Analysis indicated that the compounds cause cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Research indicates that derivatives of benzo[d][1,3]dioxole exhibit antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus625–1250 µg/mL
Compound BEscherichia coli500 µg/mL
Compound CCandida albicans250 µg/mL

Pharmacological Activities

In addition to anticancer and antimicrobial properties, this compound may exhibit other pharmacological activities:

  • Anti-inflammatory Effects: Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity: Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating potential use in oxidative stress-related conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocycle Variations

Compound Name Heterocycle Core Key Substituents Molecular Weight (g/mol) Evidence ID
Target Compound Thiazole 2,4-Dichlorobenzylthio, acetamide ~434.3*
N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide Benzothiazole Ethyl, acetamide ~368.4
N-(3-Phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide derivatives Thiadiazole Phenyl, acetylpyridinyl 348–506
2-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(methylthio)benzothiazol-2-yl)acetamide Benzothiazole Methylthio, acetamide ~386.4

Key Observations :

  • Thiazole vs.
  • Thiadiazole Derivatives : Compounds like those in replace thiazole with thiadiazole, introducing additional nitrogen atoms that may alter hydrogen-bonding capacity.

Substituent Analysis

A. Thioether-Linked Groups
  • The target compound’s 2,4-dichlorobenzylthio group provides strong electron-withdrawing effects and hydrophobic interactions.
B. Acetamide Modifications
  • In , N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide replaces the thiazole with an indole group, introducing hydrogen-bonding sites but increasing steric bulk .
  • describes a triazole-linked acetamide , which introduces a rigid, planar heterocycle that may improve metabolic stability but reduce conformational flexibility .

Physicochemical Properties

Property Target Compound N-(4-Ethylbenzothiazol-2-yl) Analogues Triazole Derivatives
Lipophilicity (LogP) High (dichlorobenzyl) Moderate (ethyl) Variable (aryl groups)
Hydrogen Bond Acceptors 6 5 7–9
Molecular Weight ~434.3 ~368.4 348–506

Implications :

  • Higher molecular weight and lipophilicity in the target compound may favor membrane permeability but limit aqueous solubility.
  • Triazole derivatives () with additional heteroatoms could improve solubility but may reduce bioavailability.

Key Analogues

  • SW-C165 ([[3]) : Synthesized via carbodiimide-mediated coupling of bromobenzylamine derivatives.
  • Triazole Derivatives () : Formed via Huisgen cycloaddition or nucleophilic substitution, emphasizing modularity in heterocycle assembly.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with benzo[d][1,3]dioxole derivatives and thiazole intermediates. Key steps include:

  • Thioether bond formation between 2,4-dichlorobenzyl mercaptan and thiazole precursors under basic conditions (e.g., triethylamine in dry acetone) .
  • Acetamide coupling via chloroacetyl chloride or carbodiimide-mediated reactions, requiring inert atmospheres and controlled temperatures (20–25°C) .
  • Purification via recrystallization (ethanol/DMF mixtures) or column chromatography . Optimization Tips : Monitor reaction progress with TLC/HPLC ; adjust solvent polarity (e.g., DMF for solubility) ; use catalysts like DMAP to accelerate amide bond formation .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Essential techniques include:

  • NMR Spectroscopy : Confirm regiochemistry of thiazole and benzo[d][1,3]dioxole moieties (e.g., ¹³C NMR for carbonyl groups at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry using SHELX programs .
  • IR Spectroscopy : Identify thioether (C-S, ~600 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Q. What initial biological screening assays are appropriate for this compound?

Prioritize assays based on structural analogs:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the thiazole-thioether motif’s affinity for ATP-binding pockets .

Q. How can researchers address solubility challenges in in vitro assays?

  • Use co-solvents (e.g., DMSO ≤1% v/v) .
  • Prepare phosphate-buffered saline (PBS) at pH 7.4 with Tween-80 for colloidal dispersion .
  • Synthesize water-soluble prodrugs (e.g., PEGylated derivatives) .

Q. What are the stability considerations under varying pH and temperature?

  • Thermal Stability : Conduct TGA/DSC to identify decomposition points (>200°C typical for thiazoles) .
  • pH Stability : Hydrolysis risk at extreme pH (e.g., amide cleavage in >pH 10); use buffered solutions (pH 6–8) for long-term storage .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Thioether Formation : Use DFT calculations to model nucleophilic attack of thiolate on thiazole intermediates .
  • Amide Coupling : Monitor intermediates via LC-MS to identify active esters or acyloxyboron species .
  • Kinetic Studies : Vary reactant concentrations and apply Eyring plots to determine rate-limiting steps .

Q. How to resolve contradictions in biological activity data across studies?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Enantiomeric Purity : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Metabolic Interference : Pre-treat compounds with liver microsomes to assess stability .

Q. What strategies support structure-activity relationship (SAR) studies?

  • Substituent Variation : Compare analogs with halogen (Cl/F) or methyl groups on benzyl/aryl rings (see Table 1) .
  • Bioisosteric Replacement : Swap thiazole with oxadiazole or triazole to modulate potency .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., thioether sulfur) .

Table 1 : Substituent Effects on Anticancer Activity

Substituent PositionGroupIC₅₀ (μM)Notes
2,4-DichlorobenzylCl0.45Highest potency
4-FluorophenylF1.2Improved solubility
4-MethoxyphenylOCH₃2.8Reduced activity

Q. What computational methods predict target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) with flexible side-chain sampling .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • QSAR Models : Train random forest algorithms on IC₅₀ data to prioritize synthetic targets .

Q. How to optimize enantiomeric purity for chiral analogs?

  • Chiral Resolving Agents : Use (R)-1-phenylethylamine for diastereomeric salt formation .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinones or Jacobsen’s catalysts for stereocontrol .
  • Crystallization-Induced Diastereomer Resolution : Co-crystallize with tartaric acid derivatives .

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